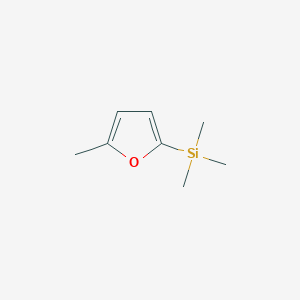

Trimethyl(5-methylfuran-2-YL)silane

Description

Trimethyl(5-methylfuran-2-yl)silane is an organosilicon compound featuring a furan ring substituted with a methyl group at the 5-position and a trimethylsilyl group at the 2-position. The trimethylsilyl (TMS) group enhances the compound’s stability and modulates its electronic properties, making it valuable in organic synthesis, materials science, and pharmaceutical research. Its reactivity is influenced by the electron-rich furan ring and the steric/electronic effects of the TMS group .

Properties

IUPAC Name |

trimethyl-(5-methylfuran-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14OSi/c1-7-5-6-8(9-7)10(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYWJNCPNXKGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507755 | |

| Record name | Trimethyl(5-methylfuran-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55811-60-4 | |

| Record name | Trimethyl(5-methylfuran-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(5-methylfuran-2-YL)silane typically involves the reaction of 5-methylfuran with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

5-methylfuran+(CH3)3SiCl→Trimethyl(5-methylfuran-2-YL)silane+HCl

Industrial Production Methods

Industrial production of Trimethyl(5-methylfuran-2-YL)silane may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(5-methylfuran-2-YL)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form trimethyl(5-formylfuran-2-YL)silane.

Reduction: It can participate in reduction reactions, often involving hydride donors.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include atmospheric oxygen in the presence of catalysts such as V-Mo-Ag-O.

Reduction: Hydride donors like triethylsilane or chlorodiphenylsilane are commonly used.

Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

Oxidation: Trimethyl(5-formylfuran-2-YL)silane.

Reduction: Various reduced silane derivatives.

Substitution: Depending on the substituent, products can vary widely.

Scientific Research Applications

Trimethyl(5-methylfuran-2-YL)silane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the semiconductor industry for the deposition of silicon-containing films via chemical vapor deposition techniques.

Mechanism of Action

The mechanism by which Trimethyl(5-methylfuran-2-YL)silane exerts its effects is primarily through its ability to donate or accept silicon atoms in chemical reactions. The trimethylsilyl group is highly reactive, allowing it to participate in various transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in silyl substituents, furan ring substituents, or heterocyclic cores. These variations significantly impact reactivity, stability, and applications.

Table 1: Structural Comparison of Trimethyl(5-methylfuran-2-yl)silane with Analogs

Reactivity and Stability

- Protodesilylation Rates : Dimethylsilyl analogs exhibit faster protodesilylation than TMS derivatives due to reduced steric hindrance and increased electron density at the silicon center .

- Heterocyclic Core Influence : Thiophene-based silanes (e.g., ) show lower reactivity in cross-coupling reactions compared to furan derivatives due to sulfur’s weaker electron-donating ability .

- Steric Effects : Bulky substituents (e.g., triethylsilyl in ) hinder nucleophilic attacks, reducing reaction rates but improving thermal stability .

Table 2: Reactivity Comparison in Cross-Coupling Reactions

| Compound | Reaction Rate (Relative) | Byproduct Formation | Scalability |

|---|---|---|---|

| Trimethyl(5-methylfuran-2-yl)silane | Moderate | Low | High |

| Dimethyl(5-methylfuran-2-yl)silane | High | Moderate | Moderate |

| Triethyl(5-pentylfuran-2-yl)silane | Low | High | Low |

Research Contradictions and Validation

Discrepancies in reported reactivity often stem from experimental conditions:

- Humidity : Hydrolysis of silyl groups can skew protodesilylation rates. Studies using glovebox techniques show higher reproducibility .

- Solvent Effects: Polar aprotic solvents (e.g., THF) accelerate reactions compared to non-polar solvents .

- Characterization : Cross-validation via NMR and HPLC is critical to confirm product purity, especially for air-sensitive silanes .

Biological Activity

Trimethyl(5-methylfuran-2-YL)silane is a silane compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure

Trimethyl(5-methylfuran-2-YL)silane is characterized by a furan ring substituted with a methyl group and a trimethylsilyl group. Its structure can be represented as follows:

Antibacterial Activity

Recent studies have indicated that silane compounds, including Trimethyl(5-methylfuran-2-YL)silane, exhibit notable antibacterial properties.

Case Study: Antibacterial Efficacy

A study published in Scientific Reports assessed the antibacterial activity of various silane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated moderate to significant inhibition zones for several compounds, suggesting potential therapeutic applications in treating bacterial infections.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Trimethyl(5-methylfuran-2-YL)silane | 18.5 ± 1.2 | 32 mg/mL against S. aureus |

| Control (Ciprofloxacin) | 30.0 ± 1.5 | 4 mg/mL against E. coli |

The study highlighted that Trimethyl(5-methylfuran-2-YL)silane exhibited an inhibition zone of 18.5 mm against S. aureus, with an MIC of 32 mg/mL , indicating its potential as an antibacterial agent .

The mechanisms underlying the antibacterial activity of Trimethyl(5-methylfuran-2-YL)silane may involve:

- Disruption of Cell Membrane Integrity : Silanes can interact with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Biofilm Formation : Some studies suggest that silane compounds can inhibit the formation of biofilms, which are protective structures formed by bacteria that contribute to antibiotic resistance.

Cytotoxicity and Safety Profile

While evaluating the biological activity of Trimethyl(5-methylfuran-2-YL)silane, it is crucial to assess its cytotoxicity to human cells. A preliminary study indicated low cytotoxic effects on human fibroblast cells at concentrations below 50 mg/mL , suggesting a favorable safety profile for therapeutic applications .

Applications in Drug Development

The promising antibacterial activity of Trimethyl(5-methylfuran-2-YL)silane positions it as a candidate for further development in drug formulations targeting resistant bacterial strains. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.